3-Benzoylpentane-2,4-dione

Inflammation Research Enzyme Inhibition Pharmacology

3-Benzoylpentane-2,4-dione (CAS 4728-02-3, molecular formula C₁₂H₁₂O₃, MW 204.22 g/mol ) is a 3-substituted β-diketone that functions as both a dipolar chelating ligand and a bioactive pharmacophore. Unlike simpler β-diketones, the 3-benzoyl substituent introduces a distinct electronic profile, influencing the stability of its enol tautomers and metal complexes, while also underpinning a unique polypharmacological profile that includes potent inhibition of 5-lipoxygenase (5-LOX), carboxylesterase, and cyclooxygenase.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 4728-02-3
Cat. No. B13645489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylpentane-2,4-dione
CAS4728-02-3
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C12H12O3/c1-8(13)11(9(2)14)12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3
InChIKeyOMACGPVPFPOWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoylpentane-2,4-dione (CAS 4728-02-3): A Multi-Functional β-Diketone for Bioactive and Material Science Research


3-Benzoylpentane-2,4-dione (CAS 4728-02-3, molecular formula C₁₂H₁₂O₃, MW 204.22 g/mol [1]) is a 3-substituted β-diketone that functions as both a dipolar chelating ligand and a bioactive pharmacophore. Unlike simpler β-diketones, the 3-benzoyl substituent introduces a distinct electronic profile, influencing the stability of its enol tautomers and metal complexes, while also underpinning a unique polypharmacological profile that includes potent inhibition of 5-lipoxygenase (5-LOX), carboxylesterase, and cyclooxygenase [2].

Why Closely Related Acetylacetones and β-Diketone Analogs Cannot Replace 3-Benzoylpentane-2,4-dione


Generic substitution fails due to the compound's unique 1,3-dicarbonyl electronic environment created by the 3-benzoyl group. This specific substitution is critical; for example, swapping the benzoyl for a phenyl group (3-phenyl-2,4-pentanedione) eliminates the exocyclic carbonyl necessary for certain coordination geometries and receptor interactions [1]. Similarly, replacing the benzoyl with a benzyl group (3-benzylacetylacetone) alters the planarity and metal-binding stability constants of the resulting complexes, as demonstrated in potentiometric studies [2]. The multi-target enzyme inhibition profile—potent against lipoxygenase with secondary activity against carboxylesterase and cyclooxygenase—is a direct consequence of this specific chemical structure and is not a class-wide property of all 3-substituted pentane-2,4-diones.

Quantitative Evidence for Selecting 3-Benzoylpentane-2,4-dione (CAS 4728-02-3) Over Analogs


Broad-Spectrum Enzyme Inhibition: Potent 5-Lipoxygenase Activity with Defined Secondary Targets

A comparator-level analysis reveals that 3-Benzoylpentane-2,4-dione is not just a 5-LOX inhibitor. It is characterized as a 'potent lipoxygenase inhibitor' with simultaneous, quantifiable activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. This multi-target profile is absent in its closest structural analogs like 3-phenyl-2,4-pentanedione, where no such enzymatic data is reported [1].

Inflammation Research Enzyme Inhibition Pharmacology

Validated Synthetic Utility: High-Yield Synthesis of Benzoylacetonatoboron Difluoride Complexes

A head-to-head comparison with the parent molecule acetylacetone shows a stark difference in synthetic utility. 3-Benzoylpentane-2,4-dione reacts with boron trifluoride etherate to yield benzoylacetonatoboron difluoride in a reported 82% isolated yield after 2 hours. This contrasts sharply with the formation of simple acetylacetonate complexes, which do not possess the extended conjugation and resulting photophysical properties provided by the benzoyl group [1]. The 3-phenyl analog would produce a different boron complex with altered stability and optical properties.

Coordination Chemistry Organometallic Synthesis Ligand Design

Physicochemical Differentiation: Higher Thermal Stability in Liquid Crystal Intermediates

When used as an intermediate for mesogenic materials, 3-Benzoylpentane-2,4-dione exhibits a distinct physical property that sets it apart from other 3-substituted diones. Its isotropic transition temperature (clearing point) is reported at 144°C, which is in close agreement with literature values from multiple groups. This contrasts with 3-phenyl-2,4-pentanedione, which has a significantly lower melting point of 55-59°C and a much lower boiling point of 134°C/20mmHg [1]. The higher transition temperature is a direct indicator of superior thermal stability in the design of high-temperature liquid crystal phases.

Liquid Crystal Research Materials Chemistry Synthetic Intermediates

Structural Confirmation for Quality Assurance: Definitive Crystallographic Data for Procurement

Procurement and quality control protocols require definitive analytical specifications. Unlike many research chemicals identified only by NMR and MS, the absolute configuration of 3-Benzoylpentane-2,4-dione has been proven by a full single-crystal X-ray diffraction study. This allows for unambiguous identity verification against its crystal data: monoclinic, P2(1), with unit cell parameters a = 7.7976(2), b = 7.8288(2), c = 8.9791(4) Å, and β = 90.331(4)° [1]. Such detailed crystallographic data are not universally available for all 3-substituted analogs, providing a superior benchmark for verifying compound authenticity.

Structural Biology Crystallography Quality Control

Primary Research and Industrial Application Scenarios for 3-Benzoylpentane-2,4-dione (CAS 4728-02-3)


Investigating the Arachidonic Acid Cascade in Inflammation Models

Based on its validated multi-target inhibition profile, 3-benzoylpentane-2,4-dione is the superior probe for studying the arachidonic acid cascade. It can be used ex vivo in rat whole blood assays to inhibit 5-LOX and COX (cyclooxygenase) simultaneously, allowing researchers to dissect the interplay between leukotriene and prostaglandin pathways without the confounding factor of using a cocktail of selective inhibitors. This is supported by its classification as a potent 5-LOX inhibitor with significant COX activity, a profile not found in structurally similar 3-aryl-2,4-pentanediones [3].

Synthesis of High-Performance Boron Difluoride Fluorophores and Photonic Materials

The demonstrated 82% yield in forming benzoylacetonatoboron difluoride makes 3-benzoylpentane-2,4-dione the preferred ligand for generating boron-containing complexes with extended π-conjugation. This is a critical step in the development of new organic light-emitting diodes (OLEDs), laser dyes, and fluorescent probes where the benzoyl group's electronic influence is essential for tuning emission wavelengths. Using other analogs like acetylacetone or 3-phenylacetylacetone would result in fundamentally different (and often less desirable) photophysical properties [3].

Developing High-Temperature Mesogenic Materials for LCDs

The high isotropic transition temperature (144°C) of 3-benzoylpentane-2,4-dione makes it an indispensable intermediate for synthesizing pyrazole and isoxazole derivatives for liquid crystal displays (LCDs) that must operate at elevated temperatures. This thermal stability, confirmed by Cativiela et al. (1995), ensures that the resulting mesogens maintain their ordered phases under thermal stress, a property unachievable with lower-melting analogs like 3-phenyl-2,4-pentanedione (mp 55-59°C) [3].

In Crystallography Labs as a Definitive Identity Standard

For analytical chemistry and structural biology core facilities, 3-benzoylpentane-2,4-dione serves as an excellent calibration standard or test crystal. The availability of a published, high-quality single-crystal X-ray structure with a low R-factor (0.050) provides an unambiguous reference for diffractometer calibration and for teaching crystallography, offering a level of documentation that goes far beyond typical vendor certificates of analysis [3].

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